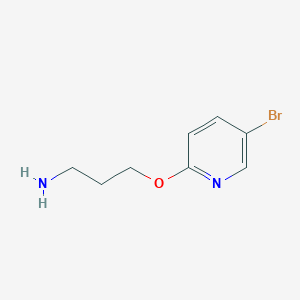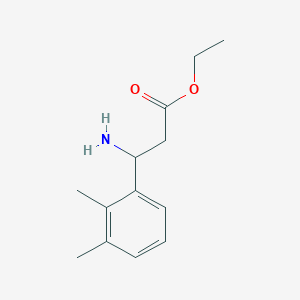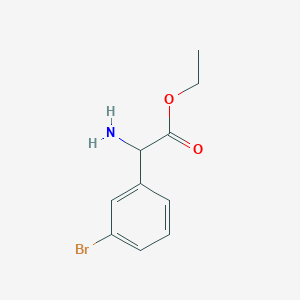
3-((5-Bromopyridin-2-yl)oxy)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((5-Bromopyridin-2-yl)oxy)propan-1-amine is an organic compound that features a brominated pyridine ring attached to a propan-1-amine group via an ether linkage. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their potential biological activities and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromopyridin-2-yl)oxy)propan-1-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to yield 5-bromopyridine.
Ether Formation: The brominated pyridine is then reacted with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage, resulting in this compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, automated synthesis, and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions may target the bromine atom or the pyridine ring, leading to debromination or hydrogenation products.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Oxides or imines.
Reduction: Debrominated or hydrogenated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-((5-Bromopyridin-2-yl)oxy)propan-1-amine may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Possible development as a pharmaceutical intermediate or active compound.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((5-Chloropyridin-2-yl)oxy)propan-1-amine
- 3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine
- 3-((5-Iodopyridin-2-yl)oxy)propan-1-amine
Uniqueness
The presence of the bromine atom in 3-((5-Bromopyridin-2-yl)oxy)propan-1-amine may confer unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties can influence the compound’s chemical behavior and interactions.
Eigenschaften
Molekularformel |
C8H11BrN2O |
|---|---|
Molekulargewicht |
231.09 g/mol |
IUPAC-Name |
3-(5-bromopyridin-2-yl)oxypropan-1-amine |
InChI |
InChI=1S/C8H11BrN2O/c9-7-2-3-8(11-6-7)12-5-1-4-10/h2-3,6H,1,4-5,10H2 |
InChI-Schlüssel |
MOUCBISGBNOOFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Br)OCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13580521.png)

aminedihydrochloride](/img/structure/B13580530.png)


![2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B13580550.png)
![1-(Morpholin-4-yl)-4-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)butan-1-one](/img/structure/B13580562.png)
![4-[(5-Isoquinolyl)oxy]piperidine](/img/structure/B13580572.png)






